molecular formula C15H26Cl2N2O2 B4916651 1-(Benzyloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride

1-(Benzyloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B4916651
M. Wt: 337.3 g/mol
InChI Key: FGGAQVUONFZPHK-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic organic compound featuring a propan-2-ol backbone substituted with a benzyloxy group at position 1 and a 4-methylpiperazine group at position 2. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-3-phenylmethoxypropan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2.2ClH/c1-16-7-9-17(10-8-16)11-15(18)13-19-12-14-5-3-2-4-6-14;;/h2-6,15,18H,7-13H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGAQVUONFZPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(COCC2=CC=CC=C2)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps. One common route includes the reaction of 1-(Benzyloxy)-3-chloropropan-2-ol with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions such as temperature, pressure, and pH is crucial to optimize the synthesis process and minimize impurities.

Chemical Reactions Analysis

Key Reaction Steps (from Patent US3580914A ):

  • Epoxide Ring-Opening : Reacting 1-(2',3-epoxypropyl)-4-methylpiperazine with 2,4,6-trichlorophenol in basic aqueous conditions (KOH/H₂O) yields the intermediate amino alcohol.

  • Benzylation : The hydroxyl group is protected via reaction with benzyl chloride derivatives in toluene using sodium hydride as a base (110–120°C, 15–19 hours).

  • Salt Formation : Treatment with hydrochloric acid in isopropanol converts the free base to the dihydrochloride salt.

Example Reaction Parameters:

StepConditionsYield
Epoxide ring-openingKOH/H₂O, 8 hours, room temperature~85%
BenzylationNaH/toluene, 110–120°C, 16 hours~90%
Salt precipitationHCl/isopropanol, crystallization~75%

Piperazine Ring

  • Protonation : The tertiary amine in the piperazine ring is protonated in acidic conditions (pH < 4), forming water-soluble dihydrochloride salts .

  • Alkylation : Reacts with alkyl halides (e.g., benzyl chloride) under basic conditions to form quaternary ammonium derivatives .

Benzyl Ether

  • Acid Stability : Stable under mild acidic conditions (e.g., HCl in isopropanol) but cleaved by strong acids (HBr/AcOH) or hydrogenolysis (H₂/Pd-C) .

  • Radical Reactions : Susceptible to oxidation via radical pathways, forming benzaldehyde derivatives.

Hydroxyl Group

  • Esterification : Reacts with acid chlorides (e.g., 2,4-dichlorobenzoyl chloride) in benzene/triethylamine to form esters .

  • Oxidation : Can be oxidized to ketones using CrO₃ or Swern conditions, though this is not explicitly documented for this compound.

Degradation Pathways:

  • Hydrolysis : The benzyl ether hydrolyzes in concentrated HCl (reflux, 6 hours), releasing benzyl alcohol .

  • Thermal Decomposition : Decomposes above 200°C, producing methylpiperazine and chlorinated phenols .

Stability Data:

ConditionObservationSource
pH 2–6 (aqueous)Stable for >24 hours at 25°C
UV light (254 nm)Partial decomposition after 48 hours

Comparative Reactivity

Reactivity differences between the free base and dihydrochloride salt:

PropertyFree BaseDihydrochloride Salt
SolubilityInsoluble in waterSoluble in water
Melting Point121–123°C 216–218°C
Reactivity with NaHForms alkoxideNo reaction

Key Research Findings

  • Stereoselectivity : The hydroxyl group’s configuration (R/S) impacts binding to bacterial targets .

  • Salt Optimization : Dihydrochloride form improves bioavailability compared to citrate or sulfate salts .

Scientific Research Applications

Antihypertensive Agents

Research indicates that derivatives of piperazine, including 1-(Benzyloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride, are being explored as potential antihypertensive agents. A study synthesized several related compounds and evaluated their efficacy in lowering blood pressure through dual mechanisms involving β-adrenoceptor antagonism and α1-adrenoceptor blockade . The structural features of this compound suggest it may possess similar pharmacological properties.

Central Nervous System (CNS) Effects

The piperazine moiety is known for its ability to cross the blood-brain barrier, making compounds containing this structure potential candidates for CNS-related therapies. Investigations into related compounds have shown promise in treating disorders such as anxiety and depression due to their interaction with serotonin receptors . The specific interactions of this compound with neurotransmitter systems warrant further exploration.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, where the piperazine ring is introduced as a key structural feature. Characterization methods such as NMR spectroscopy and IR spectroscopy are employed to confirm the structure and purity of the synthesized product .

Case Study 1: Cardiovascular Activity

In a study focusing on the cardiovascular activity of piperazine derivatives, researchers synthesized several compounds similar to this compound. These compounds were evaluated for their effects on heart rate and blood pressure in animal models. Results indicated that specific modifications to the piperazine structure enhanced antihypertensive effects, suggesting that this compound could be optimized for similar applications .

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets in biological systems. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The benzyloxy group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several derivatives with variations in substituents on the propan-2-ol backbone, aromatic groups, and piperazine modifications. Below is a detailed comparison:

Structural and Molecular Comparisons

Compound Name Benzyloxy/Phenoxy Group Piperazine Substituent Molecular Weight (g/mol) Purity (%) Synthesis Yield (%) Reference ID
1-(Benzyloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride (Target) Benzyloxy 4-Methyl ~353.28* N/A N/A
1-(3-Methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride 3-Methoxyphenoxy 4-Methyl 353.28 95 Not reported
1-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol dihydrochloride 2-Methoxyphenoxy 4-Benzyl 429.40 N/A Not reported
1-(4-Chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride 4-Chlorophenoxy 4-Phenyl N/A N/A Not reported
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazinyl]-3-(1-naphthyloxy)-2-propanol dihydrochloride 1-Naphthyloxy 4-(1,3-Benzodioxol-5-ylmethyl) 493.43 N/A Not reported
YOK-1204: (R)-1-(4-(benzyloxy)-3-phenethoxyphenoxy)-3-(isopropylamino)propan-2-ol 4-Benzyloxy-3-phenethoxyphenoxy Isopropylamine (not piperazine) N/A N/A 24

*Estimated based on analog in .

Key Observations

Substituent Impact on Molecular Weight :

  • The benzyloxy group contributes to lower molecular weight (~353 g/mol) compared to bulkier substitutions like 1-naphthyloxy (493.43 g/mol) .
  • 4-Benzylpiperazine derivatives (e.g., 429.40 g/mol in ) are heavier than 4-methylpiperazine analogs.

Synthesis Efficiency: YOK-1204, a phenoxy derivative, was synthesized in 24% yield , while purity data for other compounds (e.g., >98% via LCMS) suggest optimized protocols for morpholine or benzimidazole analogs .

Piperazine Modifications :

  • 4-Methylpiperazine (target compound) may enhance metabolic stability compared to 4-phenyl or 4-benzyl groups, which introduce steric hindrance .
  • The 1,3-benzodioxol-5-ylmethyl substitution (in ) likely improves lipophilicity, impacting blood-brain barrier penetration.

Salt Form :

  • All compounds listed as dihydrochlorides exhibit improved aqueous solubility, critical for in vivo applications .

Biological Activity

1-(Benzyloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride, with the CAS number 464877-23-4, is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse sources.

  • Molecular Formula : C15H26Cl2N2O2
  • Molecular Weight : 337.29 g/mol
  • Structure : The compound features a benzyloxy group and a piperazine moiety, which are significant for its biological interactions.

The compound is known to interact with various neurotransmitter systems. Specifically, it has been studied for its modulation of norepinephrine (NE) and serotonin (5-HT) reuptake, suggesting potential applications in treating conditions such as depression and anxiety disorders .

In Vitro Studies

Research indicates that this compound exhibits significant activity as an acetylcholinesterase (AChE) inhibitor. A study demonstrated that compounds with similar structures showed potent in vitro anti-AChE activities, which are relevant in the context of Alzheimer's disease treatment .

In Vivo Studies

In vivo studies involving animal models have shown that the compound may influence behavioral responses related to anxiety and depression. For instance, it has been evaluated for its effects on locomotor activity and anxiety-like behaviors in rodents, indicating a potential anxiolytic effect .

Case Studies

  • Antidepressant Activity : A clinical study investigated the efficacy of compounds similar to this compound in treating major depressive disorder. Results suggested that these compounds could enhance serotonin levels in the synaptic cleft, thus alleviating symptoms of depression .
  • Cognitive Enhancement : Another case study focused on the cognitive-enhancing properties of AChE inhibitors, including this compound. It was found to improve memory retention and cognitive function in aged mice models, supporting its potential use in neurodegenerative diseases .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other similar compounds:

Compound NameAChE InhibitionNE/5-HT ModulationCognitive Enhancement
This compoundHighModerateYes
Similar AChE Inhibitor AModerateHighYes
Similar Antidepressant BLowHighNo

Q & A

Basic: What are the optimal synthetic routes for 1-(Benzyloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride?

Methodological Answer:
The synthesis typically involves coupling a benzyl-protected alcohol with a 4-methylpiperazine derivative. A common approach uses benzyl alcohol as a protecting group, followed by nucleophilic substitution or Mitsunobu reactions to introduce the piperazine moiety. For example, benzyloxy-propanol intermediates can react with 4-methylpiperazine under alkaline conditions. The dihydrochloride salt is formed via acidification (e.g., HCl gas or concentrated HCl) in polar solvents like ethanol or methanol . Post-synthesis, recrystallization from ethanol/water mixtures improves purity.

Basic: How can researchers confirm the purity and identity of the compound post-synthesis?

Methodological Answer:
Basic characterization includes:

  • Melting Point Analysis : Compare observed values (e.g., 187–190°C for related 4-methylpiperazine derivatives) with literature data .
  • Thin-Layer Chromatography (TLC) : Use silica gel plates with ethyl acetate/methanol/ammonia mixtures to monitor reaction progress.
  • Elemental Analysis : Verify C, H, N, and Cl content to confirm stoichiometry.
  • HPLC : Reverse-phase columns (C18) with UV detection at 254 nm can assess purity, referencing retention times against standards .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of HCl vapors during salt formation.
  • Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation .
  • Spill Management : Neutralize acid residues with sodium bicarbonate and dispose of waste via approved chemical channels.

Advanced: What advanced spectroscopic methods are used for structural elucidation?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR (DMSO-d6 or CDCl3) identifies benzyloxy (δ 4.5–5.0 ppm) and piperazine protons (δ 2.5–3.5 ppm). 2D experiments (COSY, HSQC) confirm connectivity .
  • Mass Spectrometry (MS) : High-resolution ESI-MS detects the molecular ion [M+H]+ and fragments (e.g., loss of HCl or benzyl group).
  • FT-IR : Peaks at ~2500 cm⁻¹ (N-H stretch) and 1100 cm⁻¹ (C-O-C ether) validate functional groups.

Advanced: How can X-ray crystallography be applied, and what challenges exist?

Methodological Answer:

  • Crystal Growth : Use vapor diffusion (e.g., ethanol/water) to obtain single crystals. Slow cooling from saturated solutions may enhance quality.
  • Data Collection : Synchrotron radiation improves resolution for small-molecule crystals.
  • Refinement : SHELXL refines atomic coordinates and thermal parameters, but twinning or disorder in the piperazine ring may require constraints . Challenges include low solubility and hygroscopicity, necessitating anhydrous conditions.

Advanced: How to resolve contradictions in crystallographic data?

Methodological Answer:

  • Validation Tools : Use PLATON or Rietveld analysis to check for twinning or incorrect space groups.
  • Cross-Validation : Compare bond lengths/angles with Cambridge Structural Database entries.
  • Complementary Techniques : Validate with solid-state NMR or IR if X-ray data are ambiguous .

Advanced: What strategies exist for impurity profiling?

Methodological Answer:

  • HPLC-MS : Detect trace impurities (e.g., unreacted intermediates) using gradient elution and tandem MS for identification.
  • Ion Chromatography : Quantify residual chloride ions to confirm salt stoichiometry.
  • Reference Standards : Synthesize or procure impurities (e.g., mono-HCl salt) for spiking experiments .

Advanced: How do counterions affect physicochemical properties?

Methodological Answer:

  • Solubility : Dihydrochloride salts enhance aqueous solubility vs. free bases, critical for in vitro assays.
  • Stability : HCl salts are less hygroscopic than, e.g., sulfates, improving shelf life.
  • Crystallinity : Counterions influence crystal packing; compare with mesylate or tosylate salts via DSC/TGA .

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